molecular formula C14H14ClN5O4S B2662296 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 383370-59-0

3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2662296
CAS No.: 383370-59-0
M. Wt: 383.81
InChI Key: TWQJSMMUSHHKCM-UHFFFAOYSA-N
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Description

The compound 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2,4-triazin-5-one core substituted with a 4-chlorophenyl group, a thioether linkage, and a propanoic acid moiety. Key structural elements include:

  • 4-Chlorophenyl substituent: Introduces hydrophobicity and electronic effects via the chloro group.
  • Thioether bridge: Enhances conformational flexibility and influences redox properties.

Properties

IUPAC Name

3-[4-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQJSMMUSHHKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of thiourea and a suitable aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through a condensation reaction involving an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural features facilitate interactions with microbial enzymes or receptors.
  • Anticancer Potential : The triazine core is often associated with anticancer activity. Research suggests that derivatives of triazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives of compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Synthesis and Biological Activity of Triazine Derivatives Investigated various triazine derivativesFound that certain derivatives exhibited significant anticancer activity against human cancer cell lines.
Novel 7-Oxo-Triazine Compounds Evaluated pharmacological activitiesReported broad-spectrum activities including anticancer and anti-inflammatory effects.
Thiazolo-Triazine Compounds Explored synthesis and biological evaluationIdentified compounds with promising antiacetylcholinesterase and anti-inflammatory activities.

Mechanism of Action

The mechanism by which 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutents

Compound A : 3-(4-Amino-3-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
  • Key difference : Replacement of the 4-chlorophenyl group with a 3,5-dichlorophenyl substituent .
  • Symmetric substitution may alter binding pocket interactions compared to the monosubstituted target compound.
Compound B : 3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
  • Key difference : Substitution of the 4-chloro group with a 4-acetylphenyl moiety .
  • Introduces a hydrogen-bond acceptor site, which could enhance interactions with polar residues in target proteins.

Analogues with Modified Heterocyclic Cores

Compound C : 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
  • Key difference: Replacement of the triazinone core with a thiazole ring and addition of a nitrobenzylidene group .
  • Impact: Thiazole’s aromaticity enables π-π stacking, while the nitro group introduces strong electron-withdrawing effects. Altered hydrogen-bonding capacity compared to the triazinone core.
Compound D : 3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
  • Key difference : Oxazole core with bis(4-chlorophenyl) substitution .
  • Impact :
    • Oxazole’s smaller ring size and reduced nitrogen content may decrease polar interactions.
    • Bis-chlorophenyl groups enhance hydrophobicity, likely improving blood-brain barrier penetration.

Methodological Considerations for Similarity Assessment

  • Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are widely used to quantify structural similarity .
  • Activity cliffs: Minor structural changes (e.g., 4-Cl vs. 3,5-Cl in Compounds A and Target) can lead to significant differences in bioactivity despite high similarity scores .
  • Analytical techniques : Spectrofluorometry and tensiometry (as in ) could be applied to compare critical micelle concentrations (CMCs) for amphiphilic derivatives.

Biological Activity

The compound 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H16ClN3O4S\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_4\text{S}

Key Features

  • Molecular Weight: 345.81 g/mol
  • Functional Groups: Amino group, thioether, and triazine ring structure.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly those associated with liver and prostate cancers.

  • Inhibition of Cell Proliferation: The compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth. For example:
    • HepG2 (liver cancer) cells: IC50 = 3.105 μM
    • PC-3 (prostate cancer) cells: IC50 = 2.15 μM .
  • Induction of Apoptosis: Mechanistic studies reveal that the compound induces apoptosis through caspase activation and cell cycle arrest. Specifically:
    • Arrest in the S phase was observed in HepG2 cells with a notable increase in caspase-3 activity .
  • Kinase Inhibition: The compound has been shown to inhibit key signaling pathways involved in cancer progression, including:
    • VEGFR-2 and AKT pathways, critical for tumor growth and survival .

Summary of Biological Activity Data

Cell Line IC50 (μM) Mechanism
HepG23.105Apoptosis induction
PC-32.15Cell cycle arrest (S phase)

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives related to the compound. The results indicated that modifications to the thioether group significantly influenced cytotoxicity, suggesting a structure-activity relationship that can be exploited for drug design .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how the compound affects cell cycle dynamics. Flow cytometry analysis revealed that treatment with the compound resulted in a significant accumulation of cells in specific phases of the cell cycle, indicating its potential as a therapeutic agent targeting cell proliferation pathways .

Q & A

Q. What synthetic routes are available for preparing this compound, and how is its structure validated?

The compound can be synthesized via multi-step reactions involving thiazole or triazine intermediates. For example, coupling reactions with 4-chlorophenyl derivatives and subsequent thiolation steps are common. Key intermediates include 3-((5-acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid, which undergoes further functionalization with aromatic aldehydes or halogenated reagents . Structural validation employs:

  • 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm C=O and C=S bonds .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What intermediates are critical in its synthesis, and how are they characterized?

Key intermediates include halogenated thiazole derivatives (e.g., 3-((5,5-dibromo-4-oxo-4,5-dihydrothiazol-2-yl)propanoic acid) and aromatic Schiff bases. These are characterized via:

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–550) confirm molecular weight .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst Screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-chlorophenyl bonds) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization steps, with gradual cooling to minimize byproducts .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .

Q. How to resolve discrepancies between spectroscopic and elemental analysis data?

Discrepancies may arise from residual solvents or hygroscopic samples. Mitigation strategies:

  • Drying Protocols : Lyophilize samples to constant weight before elemental analysis .
  • Deuterated Solvent Purity : Ensure NMR solvents (e.g., CDCl₃, DMSO-d₆) are anhydrous to avoid water peaks masking signals .
  • Cross-Validation : Combine multiple techniques (e.g., HRMS for exact mass, XRD for crystal structure) to confirm molecular integrity .

Q. What computational methods predict reactivity or guide derivative design?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites on the triazine core .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes with chlorophenyl-binding pockets) .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR explore energy barriers for proposed synthetic routes .

Q. How to address solubility challenges in bioassays?

  • Prodrug Design : Introduce phosphate or ester groups at the carboxylic acid moiety to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro studies .

Contradiction Analysis and Methodological Guidance

Q. How to handle conflicting bioactivity data across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Control Experiments : Compare with structurally similar compounds (e.g., 4-chlorophenyl analogs) to isolate pharmacophore effects .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV-vis) for 14 days, monitoring degradation via HPLC .
  • Radiolabeling : Use ¹⁴C-labeled compounds to trace decomposition pathways in biological matrices .

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